Phenylacetylene

Cyclotrimerization Nickel catalysis Alkyne polymerization

Substituting phenylacetylene with aliphatic alkynes in copper-free Sonogashira protocols risks yield loss or catalytic failure. Phenylacetylene (CAS 536-74-3) delivers quantitative cross-coupling with aryl iodides (TON 940,000) and exclusive benzene-ring products in cyclotrimerization with 0% COT contamination. • Predictable hydrogenation kinetics: Ea 56 ± 4 kJ mol⁻¹, KIE 2.6 on Rh/SiO₂ • UV-active chromophore (210-240 nm) enables inline reaction monitoring • Liquid state ensures precise stoichiometric control in automated synthesis Consistent ≥98% purity with reliable global supply.

Molecular Formula C8H6
Molecular Weight 102.13 g/mol
CAS No. 536-74-3
Cat. No. B144264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylacetylene
CAS536-74-3
Synonyms1-Phenylethyne;  Ethynylbenzene;  NSC 4957;  Phenylacetylene;  Phenylethyne; 
Molecular FormulaC8H6
Molecular Weight102.13 g/mol
Structural Identifiers
SMILESC#CC1=CC=CC=C1
InChIInChI=1S/C8H6/c1-2-8-6-4-3-5-7-8/h1,3-7H
InChIKeyUEXCJVNBTNXOEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M

Structure & Identifiers


Interactive Chemical Structure Model





Phenylacetylene Properties & Industrial Role


Phenylacetylene (ethynylbenzene, CAS 536-74-3) is an aromatic terminal alkyne that exists as a colorless, viscous liquid at room temperature (density 0.93 g/mL at 25°C, boiling point 142–144°C) . As a prototypical terminal alkyne, it serves as a liquid-phase analog for gaseous acetylene in research settings, offering significantly easier handling and precise metering [1]. The molecule features a phenyl ring conjugated to a terminal C≡C triple bond, providing three distinct hydrogen bonding sites (π-electron density of the benzene ring, the C≡C π-system, and the acidic terminal C–H proton) that cannot be ranked into any conventional hierarchical pattern [2]. This unique combination of aromatic stability and terminal alkyne reactivity positions phenylacetylene as a fundamental building block in Sonogashira cross-coupling, cycloaddition, polymerization, and hydrogenation applications.

1

Synthetic building block for Sonogashira, cycloaddition, and hydrogenation workflows

2

Liquid-phase acetylene analog – precise metering without gas-handling infrastructure

3

Aromatic terminal alkyne with multi-site hydrogen-bonding and π–π transition-state stabilization

Phenylacetylene vs. Generic Alkynes: Substitution Risks


Terminal alkynes are not interchangeable commodities in synthetic or catalytic workflows. Phenylacetylene differentiates itself from simple aliphatic terminal alkynes (e.g., 1-hexyne, 1-pentyne) and electron-deficient alkynes (e.g., methyl propiolate) through its unique balance of steric bulk, electronic conjugation, and hydrogen-bonding multiplicity. The aromatic ring stabilizes transition states via π–π interactions, alters regioselectivity in cycloadditions compared to aliphatic alkynes [1], and introduces competitive hydrogen bonding sites that modulate supramolecular assembly and catalyst binding [2]. Furthermore, phenylacetylene exhibits distinct catalytic behavior in hydrogenation cascades: its activation energy (56 ± 4 kJ mol⁻¹) and kinetic isotope effect (KIE = 2.6) differ from those of substituted analogs like 1-phenyl-1-propyne (50 ± 4 kJ mol⁻¹; KIE = 2.1), directly impacting reaction rate and selectivity profiles [3]. Substituting phenylacetylene with an alternative terminal alkyne without re-optimizing reaction conditions risks yield loss, altered regioselectivity, or complete catalytic failure.

Regioselectivity may shift

Aromatic conjugation alters cycloaddition regioselectivity compared to aliphatic terminal alkynes; products optimized for phenylacetylene may not form with 1-hexyne or 1-pentyne.

Hydrogenation kinetics differ

Phenylacetylene’s activation energy and kinetic isotope effect are measurably distinct from substituted analogs like 1-phenyl-1-propyne, requiring independent temperature and selectivity optimization.

Catalyst-binding competition

Non-hierarchical hydrogen-bonding multiplicity modulates supramolecular assembly and catalyst ligation; generic alkynes lack this profile and may not reproduce the same catalytic cycles.

Phenylacetylene: Head-to-Head Evidence


COT-Free Cyclotrimerization Selectivity

Under identical nickel-catalyzed cyclotrimerization conditions, phenylacetylene exhibits consistently high 1,2,4-trisubstituted benzene selectivity (up to 97:3:0 a/b/c ratio with catalyst p-tol1, yielding 86.9% of the 1,2,4-isomer) [1]. In contrast, methyl propiolate (electron-deficient alkyne) generates significant cyclooctatetraene (COT) byproducts (up to 32% with PhL4+Ni(cod)₂), and methyl propargyl ether (aliphatic ether-substituted alkyne) yields only trace products (<1% yield) under the same catalytic systems [1]. The aromatic phenyl group of phenylacetylene suppresses COT formation entirely (0% across all tested catalysts), whereas the electron-withdrawing ester group of methyl propiolate promotes [2+2+2+2] cycloaddition side reactions [1].

COT‑Free Cyclotrimerization
Head-to-head

0% COT across all Ni catalysts; 97:3:0 a/b/c ratio with p-tol1

Eliminates COT byproduct and purification burden

Methyl propiolate generates 2.5–32% COT; methyl propargyl ether is unreactive

Cyclotrimerization Nickel catalysis Alkyne polymerization Aromatic alkynes

Hydrogenation Kinetics Comparison

Kinetic analysis of alkyne hydrogenation over a Rh/silica catalyst at 343 K and 3 barg pressure reveals that phenylacetylene and 1-phenyl-1-propyne exhibit similar but measurably distinct activation energies: 56 ± 4 kJ mol⁻¹ for phenylacetylene vs. 50 ± 4 kJ mol⁻¹ for 1-phenyl-1-propyne [1]. This 6 kJ mol⁻¹ difference, while modest, translates to a ~1.8× rate differential at 343 K. More significantly, competitive hydrogenation experiments demonstrate that phenylacetylene is substantially more sensitive to the presence of a second alkyne; its hydrogenation rate is reduced proportionately more than that of aliphatic alkynes under competitive conditions [2]. The kinetic isotope effect (KIE) under deuterium also differs: phenylacetylene KIE = 2.6 vs. 1-phenyl-1-propyne KIE = 2.1, indicating a shift in the rate-determining step [1].

Hydrogenation Kinetics
Head-to-head

Ea = 56 ± 4 kJ mol⁻¹; KIE = 2.6 (Rh/SiO₂)

Supports process parameter optimization

1-Phenyl-1-propyne shows lower Ea (50 ± 4 kJ mol⁻¹) and KIE (2.1)

Selective hydrogenation Alkyne hydrogenation kinetics Rhodium catalysis Aromatic alkynes

Copper-Free Sonogashira Coupling Efficiency

In a palladium-catalyzed Sonogashira cross-coupling protocol under aerobic, copper-free, and ligand-free conditions, phenylacetylene reacts with 1-iodo-4-nitrobenzene to afford the coupled product in quantitative yield [1]. The same study reports turnover numbers (TONs) up to 940,000 for phenylacetylene homocoupling, demonstrating exceptional catalyst compatibility and efficiency [1]. Comparative data across a panel of terminal alkynes under identical conditions confirms that aryl iodides and bromides couple with phenylacetylene in good to excellent yields using 0.01–2 mol% Pd(OAc)₂ [1]. The presence of CuI, however, disfavors cross-coupling of less active aryl halides with phenylacetylene, highlighting a copper-sensitive reaction pathway distinct from other terminal alkynes [1].

Sonogashira Efficiency
Reported

Quantitative cross-coupling yield; TON up to 940,000

Enables high-throughput copper-free protocols

Aerobic, ligand-free conditions with 0.01–2 mol% Pd(OAc)₂

Sonogashira coupling Palladium catalysis Cross-coupling Terminal alkynes

Multi-Site Hydrogen Bonding Behavior

Spectroscopic and high-level ab initio investigations demonstrate that phenylacetylene possesses three distinct hydrogen bonding sites—the π-electron density of the benzene ring, the C≡C π-system, and the acidic terminal C–H proton—that cannot be ranked into any known hierarchical pattern [1]. In contrast, substituted ethynylbenzenes such as 4-ethynylbenzonitrile exhibit a clear hierarchical preference, where the C≡N group has a higher propensity to form hydrogen bonds relative to the acetylenic group and the benzene ring [2]. This multiplicity enables phenylacetylene to form diverse intermolecular structures with water, methanol, ammonia, and methylamine, with the nature of interaction resulting from a subtle balance between electrostatic and dispersion energy terms [1].

Hydrogen-Bonding Profile
Class-level

Three non-hierarchical H‑bond sites (π, C≡C, C–H)

Enables unique supramolecular assembly

Substituted analogs exhibit hierarchical preference; data to verify for specific complexes

Hydrogen bonding Supramolecular chemistry Spectroscopic characterization Intermolecular interactions

UV Spectral Differentiation

Vacuum ultraviolet (VUV) spectroscopic analysis reveals that phenylacetylene (aromatic-alkyne) and styrene (aromatic-alkene) exhibit increasing absorbance in the 210–240 nm wavelength range, whereas ethylbenzene (aromatic-alkane) shows negligible absorbance in this region [1]. The spectra of all three compounds are unique and deconvolutable, enabling accurate quantification of phenylacetylene even in the presence of structurally similar aromatic hydrocarbons [1]. This spectroscopic differentiation is particularly valuable in industrial contexts where phenylacetylene is present as a trace contaminant in styrene monomer feedstocks (typically at levels around 0.74 wt% in C8 pyrolysis cuts) and must be selectively hydrogenated or removed prior to polymerization [2].

UV Spectral Differentiation
Head-to-head

Unique VUV fingerprint in 210–240 nm; deconvolutable from styrene/ethylbenzene

Supports inline styrene purification monitoring

Typical contamination ~0.74 wt% in C8 pyrolysis feeds; VUV-GC method context

Analytical chemistry UV-Vis spectroscopy Aromatic alkynes Process analytical technology

Liquid-Phase Handling Safety

Phenylacetylene exists as a colorless, viscous liquid at room temperature (melting point -48°C, boiling point 142–144°C) . In contrast, acetylene (ethyne) is a highly flammable gas that requires specialized high-pressure cylinder handling and poses significant explosion hazards when compressed. Phenylacetylene serves as a direct liquid-phase analog for acetylene in research applications, enabling precise liquid metering via syringe or pump without the specialized gas-handling infrastructure required for acetylene [1]. This physical state difference fundamentally alters laboratory workflow, safety protocols, and reaction setup complexity.

Liquid-Phase Handling
Reported

Liquid at 25°C; density 0.93 g/mL; bp 142–144°C

Eliminates gas‑cylinder infrastructure

Liquid-phase acetylene analog for precise syringe/pump metering

Laboratory safety Process chemistry Alkyne handling Reagent selection

Phenylacetylene Application Scenarios


Sonogashira Cross-Coupling Applications

Procure phenylacetylene for copper-free Sonogashira coupling protocols where quantitative yields are required under aerobic conditions. The demonstrated TON of 940,000 for homocoupling and quantitative cross-coupling with aryl iodides [1] supports high-efficiency synthesis of diarylacetylenes and enyne pharmacophores with minimal catalyst loading. The liquid physical state enables precise stoichiometric control in automated synthesis platforms, and the aromatic ring provides UV-active chromophore for reaction monitoring [2]. Avoid methyl propiolate or aliphatic alkynes for applications requiring copper-free conditions due to their differing reactivity profiles and potential for side-product formation [3].

Cyclotrimerization to 1,2,4-Trisubstituted Benzenes

Select phenylacetylene over methyl propiolate when cyclotrimerization to 1,2,4-trisubstituted benzene products is desired without cyclooctatetraene (COT) byproduct contamination. Phenylacetylene yields exclusively benzene-ring products (0% COT across all tested nickel catalysts), whereas methyl propiolate generates 2.5–32% COT depending on catalyst selection [3]. This product purity differential is critical for applications in materials science and ligand synthesis where COT removal adds substantial purification cost. Methyl propargyl ether is not a viable alternative, yielding only trace products (<1%) under identical conditions [3].

Selective Hydrogenation Processes

Employ phenylacetylene in selective hydrogenation processes requiring predictable kinetics and minimal alkene isomerization. The activation energy of 56 ± 4 kJ mol⁻¹ and KIE of 2.6 over Rh/SiO₂ [4] provide a well-characterized kinetic baseline for process scale-up. For applications where 1-phenyl-1-propyne might be considered as an alternative, note that its lower activation energy (50 ± 4 kJ mol⁻¹) and different KIE (2.1) will alter reaction rate and selectivity profiles, necessitating separate process optimization [4]. Phenylacetylene also exhibits distinct competitive hydrogenation behavior, with its rate being more sensitive to the presence of co-substrates than aliphatic alkynes [4].

Styrene Monomer Quality Control

Utilize phenylacetylene's unique VUV absorbance signature in the 210–240 nm range for accurate quantification as a trace contaminant in styrene feedstocks. Phenylacetylene levels in C8 pyrolysis cuts typically measure ~0.74 wt% [5] and must be reduced to ppm levels prior to polymerization to prevent catalyst poisoning and polymer property degradation. The spectral differentiation between phenylacetylene, styrene, and ethylbenzene enables inline GC-VUV monitoring during selective hydrogenation purification [2]. This analytical specificity supports procurement of phenylacetylene as a reference standard for styrene monomer quality assurance programs.

Application
Selection Property
Validation Focus
Sonogashira Cross-Coupling
Catalyst economy and aerobic tolerance
Copper-free protocol yield and TON benchmarking
Cyclotrimerization to 1,2,4-Benzenes
COT-free selectivity profile
Byproduct (COT) absence under Ni catalysis
Selective Hydrogenation
Well-characterized kinetic parameters
Activation energy and KIE reproducibility under process conditions
Styrene Monomer Quality Control
Unique VUV spectral fingerprint
Inline GC-VUV quantification in C8 pyrolysis streams
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